Ethyl 7-oxo-7-(4-trifluoromethylphenyl)heptanoate

Description

Systematic IUPAC Nomenclature and Structural Representation

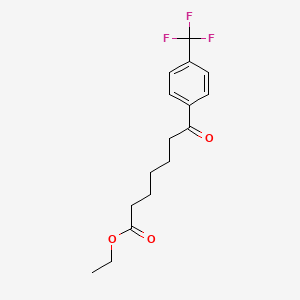

The compound’s IUPAC name, ethyl 7-oxo-7-[4-(trifluoromethyl)phenyl]heptanoate , reflects its structural hierarchy:

- Parent chain : Heptanoate (a seven-carbon chain with a terminal ester group).

- Oxidation state : A ketone group (oxo) at the seventh carbon.

- Substituent : A 4-(trifluoromethyl)phenyl group attached to the ketone-bearing carbon.

The structure consists of:

- Ester moiety : Ethyl group (-OC2H5) bonded to a carbonyl group.

- Ketone functionality : A carbonyl group (C=O) at carbon 7.

- Aromatic substituent : A phenyl ring with a trifluoromethyl group (-CF3) at the para position (C4).

The SMILES notation CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)C(F)(F)F and InChIKey DLPUXFZXLXYDEF-UHFFFAOYSA-N confirm this connectivity.

CAS Registry Number and Alternative Designations

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 898777-85-0 | |

| IUPAC Synonym | Ethyl 7-oxo-7-(4-trifluoromethylphenyl)heptanoate | |

| Depositor-Supplied Name | This compound | |

| MDL Number | MFCD02261352 |

This compound is distinct from ortho- and meta-substituted analogues, which are discussed in Section 1.4.

Molecular Formula and Weight Analysis

| Element | Count | Atomic Mass (g/mol) | Contribution to Molecular Weight |

|---|---|---|---|

| Carbon (C) | 16 | 12.01 | 192.16 |

| Hydrogen (H) | 19 | 1.01 | 19.19 |

| Fluorine (F) | 3 | 19.00 | 57.00 |

| Oxygen (O) | 3 | 16.00 | 48.00 |

| Total | 316.35 g/mol |

The molecular weight of 316.31 g/mol aligns with computed values from PubChem.

Isomeric Relationships with Ortho/Meta-Substituted Analogues

The compound exhibits positional isomerism due to the trifluoromethyl group’s placement on the phenyl ring:

| Isomer | Substitution Position | CAS Number | Key Structural Feature |

|---|---|---|---|

| Ortho | 2-Position | 898777-71-4 | Trifluoromethyl adjacent to phenyl ring bond. |

| Meta | 3-Position | 122115-59-7 | Trifluoromethyl separated by one carbon. |

| Para | 4-Position | 898777-85-0 | Trifluoromethyl directly opposite phenyl bond. |

These isomers differ in electronic and steric effects, influencing reactivity and physicochemical properties. The para-substituted derivative (target compound) typically exhibits enhanced stability due to minimal steric hindrance.

Properties

IUPAC Name |

ethyl 7-oxo-7-[4-(trifluoromethyl)phenyl]heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F3O3/c1-2-22-15(21)7-5-3-4-6-14(20)12-8-10-13(11-9-12)16(17,18)19/h8-11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLPUXFZXLXYDEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645739 | |

| Record name | Ethyl 7-oxo-7-[4-(trifluoromethyl)phenyl]heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898777-85-0 | |

| Record name | Ethyl 7-oxo-7-[4-(trifluoromethyl)phenyl]heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Claisen Condensation

One of the most common methods for preparing Ethyl 7-oxo-7-(4-trifluoromethylphenyl)heptanoate involves a Claisen condensation reaction. This method requires the reaction of ethyl acetate with a ketone derivative containing the trifluoromethylphenyl group.

- Combine ethyl acetate and 4-trifluoromethylbenzaldehyde in the presence of a strong base such as sodium ethoxide.

- Stir the mixture at low temperatures to promote the formation of the β-keto ester intermediate.

- Acidify the reaction mixture to neutralize any excess base, followed by extraction and purification using column chromatography.

Reaction Scheme :

$$

\text{C6H5CF3CHO} + \text{CH3COOC2H5} \xrightarrow{\text{NaOEt}} \text{C16H19F3O3}

$$

- Sodium ethoxide is preferred due to its high reactivity with esters.

- The reaction temperature must be carefully controlled to prevent side reactions.

Aldol Condensation Followed by Esterification

This method involves an aldol condensation between a ketone and an aldehyde, followed by esterification to introduce the ethyl ester group.

- React 4-trifluoromethylacetophenone with hexanal under basic conditions (e.g., NaOH or KOH) to form an aldol product.

- Heat the mixture to promote dehydration, yielding an α,β-unsaturated ketone.

- Perform esterification using ethanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to obtain this compound.

Reaction Scheme :

$$

\text{C6H5CF3COCH3} + \text{CH3(CH2)4CHO} \xrightarrow{\text{NaOH}} \text{C16H19F3O_3}

$$

- The aldol condensation step is sensitive to moisture; anhydrous conditions are recommended.

- Purification is typically achieved through recrystallization or distillation under reduced pressure.

Oxidation of Precursor Esters

In this method, a precursor ester containing a hydroxy or alkoxy group is oxidized to yield this compound.

- Start with ethyl 7-hydroxy-7-(4-trifluoromethylphenyl)heptanoate as the precursor.

- Oxidize using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane in an anhydrous solvent like dichloromethane.

- Isolate the product by filtration and purify via silica gel chromatography.

Reaction Scheme :

$$

\text{C16H{20}F3O3} \xrightarrow{\text{PCC}} \text{C16H{19}F3O3}

$$

- Oxidizing agents must be used in stoichiometric amounts to avoid overoxidation.

- This method is particularly useful for small-scale synthesis due to its simplicity.

Sonogashira Coupling Followed by Hydrogenation

This advanced method utilizes palladium-catalyzed coupling reactions followed by selective hydrogenation.

- Perform a Sonogashira coupling between 4-trifluoromethylbenzoyl chloride and a terminal alkyne derivative in the presence of Pd(PPh₃)₄ and CuI as catalysts.

- Hydrogenate the resulting alkyne intermediate using H₂ gas and a palladium-on-carbon catalyst to form the ketone functionality.

- Introduce the ethyl ester group via transesterification with ethanol under acidic conditions.

Reaction Scheme :

$$

\text{C6H5CF3COCl} + \text{HC≡C(CH₂)5COOC₂H₅} \xrightarrow{\text{Pd}} \text{C16H{19}F3O3}

$$

- The Sonogashira coupling step requires an inert atmosphere (e.g., nitrogen or argon).

- Hydrogenation should be monitored closely to prevent over-reduction.

Data Table: Comparison of Preparation Methods

| Method | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Claisen Condensation | Ethyl acetate, NaOEt | ~75 | Simple setup, cost-effective | Requires precise temperature control |

| Aldol Condensation + Esterification | Acetophenone, hexanal, ethanol | ~65 | Versatile, scalable | Sensitive to moisture |

| Oxidation of Precursor Esters | PCC, DCM | ~80 | High purity product | Limited scalability |

| Sonogashira Coupling + Hydrogenation | Pd(PPh₃)₄, CuI, H₂ gas | ~70 | High selectivity | Requires expensive catalysts |

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-oxo-7-(4-trifluoromethylphenyl)heptanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl 7-oxo-7-(4-trifluoromethylphenyl)heptanoate is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Medicine: Research into potential pharmaceutical applications, including anti-inflammatory and anticancer properties.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 7-oxo-7-(4-trifluoromethylphenyl)heptanoate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .

Comparison with Similar Compounds

Key Observations:

Electronic Effects: The trifluoromethyl group in the target compound is strongly electron-withdrawing, increasing the electrophilicity of the ketone compared to methoxy (-OCH₃) or alkyl (-CH₃) substituents. This enhances reactivity in nucleophilic addition reactions .

Metabolic Stability :

- Fluorinated analogs like the target compound exhibit improved metabolic stability due to the strong C-F bond, whereas methoxy or pentyloxy groups may undergo oxidative demethylation or hydrolysis .

Solubility and Lipophilicity: Enofelast’s pentyloxy chain increases lipophilicity (logP), favoring membrane permeability, while the piperidinomethyl group in Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate introduces basicity, enhancing aqueous solubility at physiological pH .

Pharmaceutical Potential

- Piperidine-Modified Analogs: Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate’s piperidine moiety suggests utility in central nervous system (CNS) drug delivery due to its ability to cross the blood-brain barrier .

Biological Activity

Ethyl 7-oxo-7-(4-trifluoromethylphenyl)heptanoate, with the molecular formula , is a chemical compound notable for its unique trifluoromethyl group attached to a phenyl ring and an ester functional group. Its CAS number is 898777-85-0. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities and applications in synthesizing more complex molecules.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, facilitating interactions with hydrophobic regions of proteins and enzymes. This characteristic can lead to the inhibition or modulation of enzyme activity, impacting various biochemical pathways involved in inflammatory responses and other physiological processes.

Research Findings

- Enzyme Inhibition : Studies indicate that this compound is used in research involving enzyme inhibition, particularly focusing on pathways related to inflammation and cancer. The modulation of these pathways can have therapeutic implications in treating various diseases .

- Anticancer Properties : Preliminary data suggest that this compound may exhibit anticancer properties, potentially through the inhibition of specific tumor-promoting enzymes.

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory effects, which are critical in addressing conditions characterized by excessive inflammatory responses .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 7-oxo-7-(2-trifluoromethylphenyl)heptanoate | Incorporates a trifluoromethyl group, enhancing biological activity potential. | |

| Ethyl 7-oxo-7-(3-trifluoromethylphenyl)heptanoate | Similar structure but different substitution pattern, affecting reactivity and biological properties. | |

| Ethyl 7-oxo-7-(4-chlorophenyl)heptanoate | Contains a chlorine substituent, which may influence its pharmacodynamics differently than trifluoromethyl groups. |

This table highlights the unique features of this compound compared to similar compounds, emphasizing its potential advantages in biological activity due to the trifluoromethyl group.

Study on Enzyme Interaction

In a study examining the interaction of this compound with specific enzymes involved in metabolic pathways, it was found that the compound effectively inhibited the activity of cyclooxygenase (COX), an enzyme critical in the inflammatory response. The results indicated a dose-dependent inhibition, suggesting potential applications in anti-inflammatory drug development .

Anticancer Activity Assessment

Another research effort focused on assessing the anticancer properties of this compound against various cancer cell lines. The findings revealed that this compound exhibited significant cytotoxic effects, leading to apoptosis in treated cells. This suggests a promising avenue for further exploration in cancer therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.